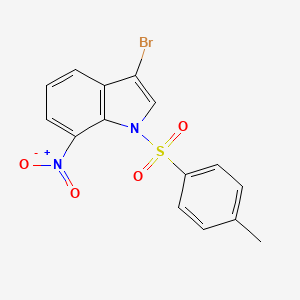

3-溴-7-硝基-1-甲苯磺酰基-1H-吲哚

描述

“3-Bromo-7-nitro-1-tosyl-1H-indole” is a chemical compound with the molecular formula C15H11BrN2O4S . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, is a topic of interest in the field of organic chemistry . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be analyzed based on its molecular formula, C15H11BrN2O4S . The compound includes a bromine atom (Br), a nitro group (NO2), and a tosyl group (CH3C6H4SO2-) attached to an indole ring .Chemical Reactions Analysis

Indole and its derivatives, including “3-Bromo-7-nitro-1-tosyl-1H-indole”, are important structural motifs in organic chemistry . 3-Nitroindole, an important intermediate, has been widely used for the synthesis of organic molecules with biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-7-nitro-1-tosyl-1H-indole” can be inferred from its molecular structure . For instance, its molecular weight is 241.04 g/mol .科学研究应用

合成和反应

- N-甲苯磺酰基衍生吲哚的制备和反应,包括将N-甲苯磺酰基硝基丙烯基衍生物转化为α-甲基-1-甲苯磺酰基色胺及其在曼尼希反应和科佩-克诺维纳格尔反应等各种反应中的应用,展示了这些化合物合成化学中的多功能性(Evans, 1973)。

催化和不对称合成

- 在双环金属化铱配合物催化的不对称 Friedel–Crafts 烷基化中,使用(Z)-1-溴-1-硝基苯乙烯,包括吲哚的溴衍生物,证明了此类化合物在创建手性吲哚构件中的作用(Huang 等人,2016)。

合成方法

- 已经从苯胺和 3-氯环戊烯合成了各种吲哚衍生物,包括 7-溴、7-硝基和其他取代衍生物,证明了这些化合物在高级有机合成中的应用范围(Skladchikov 等人,2014)。

共轭加成反应

- 吲哚在水中对二氢胂萘的无催化剂共轭加成,特别是溴衍生物,以及它们在铃木偶联反应中合成四氢-β-咔啉中的应用,突出了它们在促进复杂有机反应中的作用(Malhotra 等人,2013)。

狄尔斯-阿尔德反应

- 各种甲苯磺酰化吲哚(包括 1-甲苯磺酰基-3-硝基吲哚)在不同条件下的狄尔斯-阿尔德反应中的行为,反映了它们在合成化学中作为亲二烯体的效用(Biolatto 等人,2001)。

选择性合成技术

- 从 2-卤代硝基苯胺选择性合成 2-取代的 C5-、C6- 和 C7-硝基或氨基吲哚,包括 7-氨基-5-硝基吲哚的新型合成方法,展示了这些化合物选择性和可控的合成能力(Sanz 等人,2009)。

安全和危害

While specific safety and hazard information for “3-Bromo-7-nitro-1-tosyl-1H-indole” is not available in the retrieved sources, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

未来方向

作用机制

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

属性

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZCZAKXSPRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitro-1-tosyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)

![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)